molecular formula C9H8BN3O2 B11767243 (3-Cyano-1-methyl-1H-indazol-5-yl)boronic acid

(3-Cyano-1-methyl-1H-indazol-5-yl)boronic acid

Cat. No.: B11767243
M. Wt: 200.99 g/mol
InChI Key: LWTDIXTVIIYHLT-UHFFFAOYSA-N
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Description

(3-Cyano-1-methyl-1H-indazol-5-yl)boronic acid (CAS 1800482-69-2) is a high-value boronic acid derivative that serves as a critical synthetic intermediate in modern organic chemistry and drug discovery research . This heterocyclic building block features a boronic acid functional group at the 5-position of the indazole ring, enabling its widespread use in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction . These reactions are fundamental for constructing complex biaryl structures commonly found in pharmaceuticals and advanced materials. The compound's distinct molecular structure, which includes a electron-withdrawing cyano group at the 3-position and a methyl group on the indazole nitrogen, makes it a particularly useful precursor for synthesizing nitrogen-rich heterocyclic systems . With a molecular formula of C 9 H 8 BN 3 O 2 and a molecular weight of 200.99 g/mol, it is typically supplied with a purity of 95% or higher, ensuring reliable performance in sensitive synthetic applications . Researchers utilize this boronic acid extensively in medicinal chemistry for the development of enzyme inhibitors and other bioactive molecules, leveraging its ability to efficiently introduce the 3-cyano-1-methyl-1H-indazol-5-yl moiety into larger molecular architectures. Proper handling and storage under inert atmosphere at 2-8°C are recommended to preserve its reactivity and stability. This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic use .

Properties

Molecular Formula

C9H8BN3O2

Molecular Weight

200.99 g/mol

IUPAC Name

(3-cyano-1-methylindazol-5-yl)boronic acid

InChI

InChI=1S/C9H8BN3O2/c1-13-9-3-2-6(10(14)15)4-7(9)8(5-11)12-13/h2-4,14-15H,1H3

InChI Key

LWTDIXTVIIYHLT-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)N(N=C2C#N)C)(O)O

Origin of Product

United States

Preparation Methods

The synthesis of (3-Cyano-1-methyl-1H-indazol-5-yl)boronic acid typically involves the following steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources.

Industrial production methods often involve optimizing these steps to ensure high yield and purity. Catalysts and specific reaction conditions are employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

(3-Cyano-1-methyl-1H-indazol-5-yl)boronic acid undergoes several types of chemical reactions:

Common reagents used in these reactions include palladium catalysts, bases, and various halides. The major products formed depend on the specific reaction conditions and the nature of the reactants involved.

Scientific Research Applications

Medicinal Chemistry

(3-Cyano-1-methyl-1H-indazol-5-yl)boronic acid has been investigated for its potential therapeutic applications, particularly in targeting specific enzymes and receptors involved in disease processes:

  • Kinase Inhibition : Preliminary studies suggest that this compound may interact with certain kinases relevant to cellular signaling pathways, making it a candidate for drug development against cancer and other diseases .

Organic Synthesis

The compound serves as a valuable building block in organic synthesis, enabling the construction of complex molecular architectures:

ApplicationDescription
Cross-Coupling Reactions Utilized in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are key intermediates in pharmaceuticals.
Building Block for Drug Development Acts as a precursor in the synthesis of novel therapeutic agents targeting various biological pathways .

Interaction Studies

Research has focused on the binding affinity of this compound to various biological targets:

  • A study demonstrated its potential as an inhibitor of specific kinases involved in cancer proliferation, suggesting further investigation into its role as an anticancer agent .

Synthesis of Related Compounds

The compound has been used as a precursor for synthesizing other biologically active molecules:

CompoundMethodologyYield
Indazole Derivatives Synthesized through reactions involving this compound as a key intermediateVaries based on reaction conditions
Pyrimidine Inhibitors Used in the preparation of thieno[3,2-d]pyrimidines, demonstrating its versatility in drug synthesisHigh yield observed in optimized conditions

Mechanism of Action

The mechanism of action of (3-Cyano-1-methyl-1H-indazol-5-yl)boronic acid primarily involves its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, for example, the boronic acid group undergoes transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond . The cyano and methyl groups can also influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

Several indazolyl boronic acids share structural similarities but differ in substituent positions and functional groups, influencing their properties and applications:

Compound Name Substituents Similarity Score Key Features/Applications Reference
(5-Methyl-1H-indazol-6-yl)boronic acid Methyl (C5), B(OH)₂ (C6) 0.96 High structural similarity; used in drug discovery
(4-Methyl-1H-indazol-5-yl)boronic acid Methyl (C4), B(OH)₂ (C5) 0.87 Positional isomer; altered binding affinity
(1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-yl)boronic acid THP-protected N1, B(OH)₂ (C5) 0.99 Enhanced stability for synthetic applications
[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]boronic acid CF₃ (C3), B(OH)₂ (C5) N/A Electron-withdrawing groups enhance Lewis acidity

Notes:

  • Tetrahydro-2H-pyran (THP)-protected analogs (e.g., CAS 1562245-02-6) prioritize synthetic stability, whereas unprotected derivatives are more reactive .

Physicochemical Properties

pKa and Acidity
  • Boronic acid pKa governs diol-binding capacity. Substituents like cyano (-CN) or trifluoromethyl (-CF₃) lower pKa by stabilizing the boronate anion through electron withdrawal, enhancing reactivity at physiological pH . For example: Fluoro-substituted boronic acids exhibit pKa ~7–8, enabling glucose sensing in aqueous media . Methyl groups (electron-donating) may raise pKa, reducing binding affinity under physiological conditions .

(3-Cyano-1-methyl-1H-indazol-5-yl)boronic acid likely has a pKa <8 due to the cyano group, making it suitable for biological applications compared to 4-MCPBA (pKa ~8.5) .

Binding Affinity
  • The boronic acid moiety’s geometry and substituent positions influence diol-binding selectivity. For instance: Diboronic acids with optimized spacers show enhanced ginsenoside discrimination . β-amido boronic acids (e.g., 3d-pin) exhibit weaker binding when protected, highlighting the importance of free boronic acid groups .
Anticancer Potential
  • Aromatic boronic acids like phenanthren-9-yl boronic acid show sub-µM cytotoxicity in triple-negative breast cancer (4T1 cells) .
  • Indazolyl boronic acids inhibit histone deacetylases (HDACs) at low concentrations (e.g., 1 µM for [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) . The cyano group in this compound may enhance target binding via hydrophobic interactions.
Proteasome Inhibition
  • Boronic acid-containing proteasome inhibitors (e.g., bortezomib) are selectively antagonized by EGCG, underscoring the pharmacophore’s importance .

Biological Activity

(3-Cyano-1-methyl-1H-indazol-5-yl)boronic acid is a boronic acid derivative characterized by its unique indazole structure, featuring a cyano group at the 3-position and a methyl group at the 1-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and enzyme inhibition.

  • Molecular Formula : C₉H₈BN₃O₂
  • Molecular Weight : Approximately 200.99 g/mol
  • Structure : The compound consists of a five-membered indazole ring, which contributes to its reactivity and biological interactions.

Research indicates that this compound may interact with various biological targets, particularly kinases involved in cellular signaling pathways. Preliminary studies suggest that it could exhibit inhibitory effects on specific enzymes, which might be relevant for therapeutic applications in oncology and other diseases .

Anticancer Potential

Indazole derivatives, including this compound, have shown promise as anticancer agents. The compound's structural features may enhance its ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines, suggesting that further investigation into this compound's efficacy is warranted .

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological activity of this compound. These studies typically involve:

  • Cell Lines Used : Various cancer cell lines such as breast, lung, and prostate cancer.
  • Assays Conducted : MTT assays for cell viability, Western blotting for protein expression analysis.

Results from preliminary assays indicate that the compound may inhibit cell growth in certain cancer types, although detailed quantitative data is still under investigation .

Interaction Studies

Interaction studies have focused on the binding affinity of this compound to various enzymes. Early findings suggest potential interactions with kinases and other enzymes critical for cellular signaling. These interactions are crucial for understanding the compound's mechanism of action and therapeutic potential .

Comparative Analysis with Similar Compounds

Compound NameCAS NumberSimilarity Index
(1-Ethyl-1H-indazol-5-yl)boronic acid952319-70-90.85
(1-Methyl-5-phenyl-1H-pyrazol-4-yl)boronic acid1858252-28-40.77
1H-Indazol-6-yl boronic acid885068-10-00.77
(5-Methyl-1H-indazol-6-yl)boronic acid1310383-42-60.76
(4-Methyl-1H-indazol-5-yl)boronic acid1245816-09-40.74

This table illustrates the structural similarities between this compound and other boronic acid derivatives, emphasizing the potential for shared biological activities and mechanisms .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing (3-Cyano-1-methyl-1H-indazol-5-yl)boronic acid and ensuring purity?

  • Methodological Answer : Synthesis typically involves Suzuki-Miyaura coupling or direct functionalization of the indazole scaffold. Key steps include:

  • Protection of reactive sites : Use tert-butoxycarbonyl (Boc) groups to shield the indazole nitrogen during boronic acid introduction.
  • Boronation : Employ Miyaura borylation with bis(pinacolato)diboron and palladium catalysts (e.g., PdCl₂(dppf)) in THF at 80°C for 6–12 hours .
  • Purification : Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and verify purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers characterize the structure and purity of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Confirm structure via ¹H NMR (DMSO-d₆, δ 8.2–7.5 ppm for aromatic protons; δ 3.9 ppm for methyl group) and ¹¹B NMR (δ 28–32 ppm for boronic acid) .
  • Mass Spectrometry : Use ESI-MS or MALDI-MS with derivatization (e.g., pinacol ester formation) to avoid boroxine interference. For MALDI, employ 2,5-dihydroxybenzoic acid (DHB) matrix for in situ esterification .
  • HPLC-MS/MS : Detect impurities at <1 ppm using triple quadrupole LC-MS/MS in MRM mode with a C18 column and 0.1% formic acid mobile phase .

Advanced Research Questions

Q. What experimental strategies can mitigate boroxine formation during mass spectrometric analysis of this compound?

  • Methodological Answer :

  • Derivatization : Convert boronic acid to cyclic esters (e.g., with pinacol or 2,3-butanedione) to stabilize the compound. This prevents dehydration/trimerization during MALDI or ESI-MS analysis .
  • Matrix Selection : For MALDI, use DHB as both matrix and derivatizing agent. DHB facilitates on-plate esterification, eliminating boroxine artifacts .
  • Low-Temperature Ionization : Optimize desorption/ionization parameters (e.g., reduced laser intensity) to minimize thermal degradation .

Q. How do researchers resolve discrepancies in binding affinity data when studying diol interactions with this compound under varying pH conditions?

  • Methodological Answer :

  • Kinetic Profiling : Use stopped-flow fluorescence assays to measure binding rates (kₒₙ/kₒff) at physiological pH (7.4). This distinguishes thermodynamic stability (e.g., fructose > glucose) from kinetic artifacts .
  • Buffer Optimization : Adjust buffer composition (e.g., borate vs. phosphate) to suppress non-specific interactions with glycoproteins or competing analytes .
  • pH Titration : Determine the compound’s pKa via fluorescence intensity vs. pH curves. For boronic acids, pKa ~7.6 significantly impacts binding capacity .

Q. What computational approaches are recommended for designing this compound derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Molecular Docking : Screen derivatives against target proteins (e.g., PI3K or proteasomes) using AutoDock Vina. Prioritize compounds with hydrogen bonds to catalytic residues (e.g., Ser or Thr) .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing cyano groups) with bioactivity using Gaussian-based DFT calculations for charge distribution analysis .
  • Free Energy Perturbation (FEP) : Predict binding affinity changes upon structural modifications (e.g., adding fluorine or piperazine groups) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the thermal stability of this compound?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Conduct TGA under nitrogen (10°C/min) to identify decomposition thresholds. Compare results with structurally similar boronic acids (e.g., pyrene-1-boronic acid, stable up to 600°C) .
  • Solvent Effects : Test stability in polar vs. non-polar solvents. Aqueous solutions may accelerate hydrolysis, while anhydrous DMSO enhances stability .

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